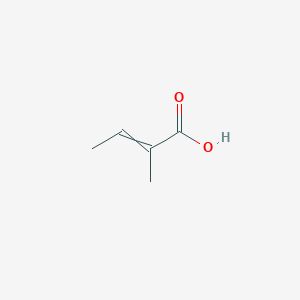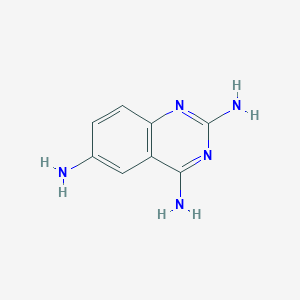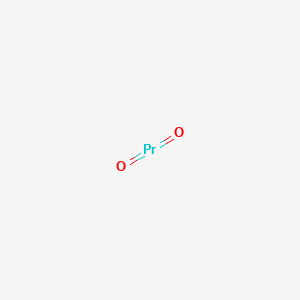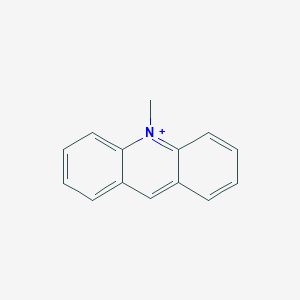
10-Methylacridinium
説明
10-Methylacridinium is a derivative of acridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring. This compound is known for its photophysical properties and is widely used in various scientific research applications, particularly in the fields of photochemistry and photophysics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylacridinium typically involves the methylation of acridine. One common method is the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions: 10-Methylacridinium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 9-position of the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
10-Methylacridinium has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in various organic reactions, including photoredox catalysis.
Biology: It is used in the study of DNA interactions and as a fluorescent probe for detecting nucleic acids.
Industry: It is used in the development of sensors and as a component in light-emitting devices.
作用機序
The mechanism of action of 10-Methylacridinium involves its ability to undergo photoinduced electron transfer reactions. Upon irradiation with light, it can form excited states that participate in electron transfer processes. These excited states can interact with various molecular targets, leading to the formation of reactive intermediates such as radicals and radical ions . These intermediates can then participate in further chemical reactions, leading to the desired products .
類似化合物との比較
9-Carboxy-10-methylacridinium: This compound is similar in structure but has a carboxyl group at the 9-position.
10-Methylacridinium methyl sulfate: This compound is used in oxidation reactions and has similar photophysical properties.
9,10-Dimethylacridinium: This compound has an additional methyl group at the 9-position and is used in photochemical studies.
Uniqueness: this compound is unique due to its high photostability and strong fluorescence. These properties make it particularly useful in applications requiring long-term stability and high sensitivity, such as in the development of sensors and imaging agents .
特性
IUPAC Name |
10-methylacridin-10-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLXFITCXXCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5776-39-6 (chloride) | |
| Record name | N-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00158297 | |
| Record name | N-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13367-81-2 | |
| Record name | 10-Methylacridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13367-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-bromophenyl)methylideneamino]aniline](/img/structure/B80945.png)
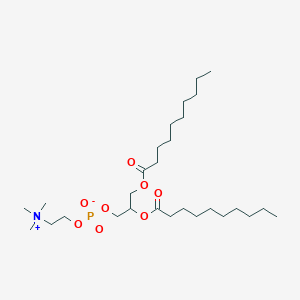
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
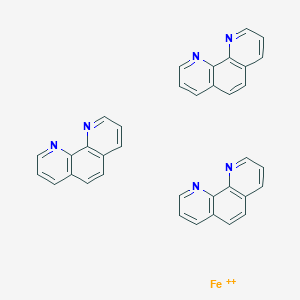
![2,3-Dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B80954.png)
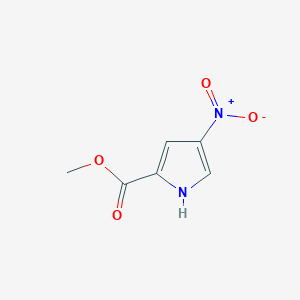
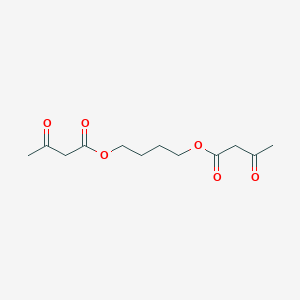
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

